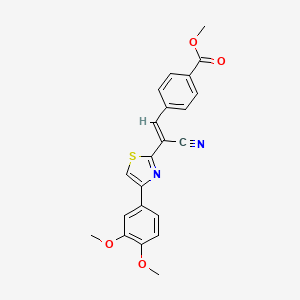

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

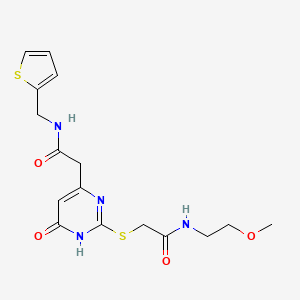

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is a chemical compound that belongs to the category of thiazole-based fluorescent dyes. It has gained significant attention in the scientific community due to its unique properties and potential applications in various research fields.

Aplicaciones Científicas De Investigación

Security Ink Development

A study by Xiao-lin Lu and M. Xia (2016) explored the multi-stimuli response of a novel V-shaped molecule, related to the chemical structure , and its application in security ink. This molecule exhibited morphology-dependent fluorochromism with highly contrasted colors, which could be induced reversibly by mechanical force or surrounding pH stimuli. Its potential use as a security ink without the need for a covering reagent was highlighted, suggesting an innovative application in anti-counterfeiting measures. For detailed insights, refer to the research published in the Journal of Materials Chemistry C (Xiao-lin Lu & M. Xia, 2016).

Heterocyclic Synthesis

The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its derivatives, as investigated by Lucija Pizzioli et al. (1998), showcase the chemical's versatility as a reagent for preparing polyfunctional heterocyclic systems. This research underlines the compound's utility in synthesizing diverse heterocyclic structures such as pyrroles, pyrimidines, and isoxazoles, thereby contributing to the development of novel pharmaceuticals and materials. Further information can be found in Helvetica Chimica Acta (Pizzioli et al., 1998).

Photoluminescent Material Development

A study by M. Pepitone et al. (2003) on the synthesis of novel 3,4-ethylenedioxythiophene derivatives, including photoluminescent properties, provides insights into the potential applications of similar compounds in electronic and photonic devices. The research demonstrates how modifications to the chemical structure can lead to materials with desirable emission properties, which are crucial for the development of OLEDs and other light-emitting devices. The complete study is available in Chemistry of Materials (Pepitone et al., 2003).

Corrosion Inhibition

Research by M. Yadav, D. Sharma, and Sumit Kumar (2015) on thiazole derivatives, including those similar to the compound , highlights their efficacy as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. The study provides valuable information on the compound's ability to protect industrial materials from corrosive environments, thereby extending their service life and reducing maintenance costs. The detailed findings can be accessed in the Korean Journal of Chemical Engineering (Yadav et al., 2015).

Propiedades

IUPAC Name |

methyl 4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-26-19-9-8-16(11-20(19)27-2)18-13-29-21(24-18)17(12-23)10-14-4-6-15(7-5-14)22(25)28-3/h4-11,13H,1-3H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMSDOMLOXYRIC-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(=O)OC)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)

![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)

![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2534898.png)